molecular formula C24H26ClNO3 B14466553 8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate CAS No. 73837-05-5

8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate

Cat. No.: B14466553
CAS No.: 73837-05-5
M. Wt: 411.9 g/mol
InChI Key: UZJIRKJGUFLVRX-AIOJYJCMSA-N
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Description

8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorinated propenyl group and a nortropane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate typically involves multiple steps. One common method includes the hydrolysis of trans-1,3-dichloropropene to produce trans-3-chloro-2-propenyl hydroxylamine . This intermediate is then reacted with other reagents under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the reactive intermediates and final product safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated propenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Clethodim: A herbicide with a similar chlorinated propenyl group.

    Tepraloxydim: Another herbicide with structural similarities.

    Cycloxydim: Shares the nortropane skeleton and similar functional groups.

Uniqueness

8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate is unique due to its specific combination of functional groups and molecular structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

73837-05-5

Molecular Formula

C24H26ClNO3

Molecular Weight

411.9 g/mol

IUPAC Name

[(2R)-8-[(E)-3-chloroprop-2-enyl]-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C24H26ClNO3/c25-16-7-17-26-20-12-14-21(26)22(15-13-20)29-23(27)24(28,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,16,20-22,28H,12-15,17H2/b16-7+/t20?,21?,22-/m1/s1

InChI Key

UZJIRKJGUFLVRX-AIOJYJCMSA-N

Isomeric SMILES

C1CC2CCC([C@@H]1OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)N2C/C=C/Cl

Canonical SMILES

C1CC2C(CCC1N2CC=CCl)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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